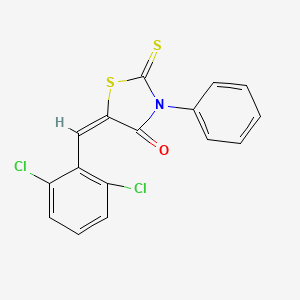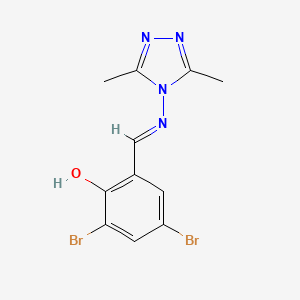![molecular formula C15H15ClF3N3O B11672272 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺是一种合成的有机化合物,其结构特征是吡唑环上带有氯、甲基和三氟甲基取代基。
准备方法
合成路线和反应条件
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺的合成通常涉及吡唑环的形成,然后引入取代基。一种常见的方法是在酸性或碱性条件下,使适当的肼衍生物与1,3-二酮环化。 三氟甲基可以通过自由基三氟甲基化引入,近期的研究表明该方法非常有效 .
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程可能包括溶剂萃取、结晶和使用柱色谱等技术进行纯化等步骤。
化学反应分析
反应类型
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺可以进行多种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化物。
还原: 还原反应可以用于修饰官能团。
取代: 在适当的条件下,吡唑环上的氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化锂铝。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要生成产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生吡唑氧化物,而取代反应可以生成各种取代的吡唑衍生物。
科学研究应用
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 探索其作为药物开发中药物中间体的潜力。
工业: 应用于开发具有特定性质的农用化学品和材料.
作用机制
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺的作用机制涉及它与特定分子靶点的相互作用。三氟甲基增强了该化合物的亲脂性,使其能够与蛋白质或酶中的疏水口袋相互作用。 这种相互作用可以调节这些靶点的活性,从而导致各种生物学效应 .
相似化合物的比较
类似化合物
- 4-氯-2-(三氟甲基)苯基异氰酸酯
- 4-(氯甲基)-5-(二氟甲氧基)-1-甲基-3-(三氟甲基)-1H-吡唑
独特性
1-(2-乙基苯基)-2-[4-氯-5-甲基-3-(三氟甲基)-1H-吡唑-1-基]乙酰胺的独特性在于其在吡唑环上的特定取代模式,这赋予了其独特的化学和生物学性质。 三氟甲基的存在尤其值得注意,因为它增强了该化合物的稳定性和亲脂性,使其成为各种应用的有价值的候选者 .
属性
分子式 |
C15H15ClF3N3O |
|---|---|
分子量 |
345.75 g/mol |
IUPAC 名称 |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C15H15ClF3N3O/c1-3-10-6-4-5-7-11(10)20-12(23)8-22-9(2)13(16)14(21-22)15(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,23) |
InChI 键 |
VICCECNPIXHWCA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)
